molecular formula C16H19N3O4S B10837402 (4R,5S,6S)-3-[[(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 129951-17-3

(4R,5S,6S)-3-[[(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No. B10837402
CAS RN: 129951-17-3
M. Wt: 349.4 g/mol
InChI Key: SYFIHQJVKJGGGB-SXLYUPOASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

DU-6681 is synthesized as an active form of the oral carbapenem compound DZ-2640, which is an ester-type prodrug . The synthesis involves the de-esterification of DZ-2640 to produce DU-6681 . The reaction conditions for this process typically involve the use of specific reagents and catalysts to ensure the efficient conversion of the prodrug to its active form.

Industrial Production Methods

The industrial production of DU-6681 involves large-scale synthesis and purification processes. High-performance liquid chromatography is often used to determine the concentrations of DU-6681 in plasma and urine, ensuring the absence of major active metabolites . The production process is designed to maintain the stability and potency of the compound while meeting regulatory standards.

Chemical Reactions Analysis

Types of Reactions

DU-6681 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and effectiveness as a β-lactamase inhibitor.

Common Reagents and Conditions

Common reagents used in the reactions involving DU-6681 include β-lactamase inhibitors and cell wall inhibitors. The conditions for these reactions are carefully controlled to ensure the desired outcomes, such as the inhibition of bacterial growth and resistance.

Major Products Formed

The major products formed from the reactions involving DU-6681 include its active form, which effectively inhibits β-lactamase and disrupts bacterial cell wall synthesis. This leads to the elimination of bacterial infections and the prevention of antibiotic resistance .

Mechanism of Action

DU-6681 exerts its effects by inhibiting β-lactamase, an enzyme that provides resistance to β-lactam antibiotics. The compound binds to the active site of β-lactamase, preventing the enzyme from breaking down β-lactam antibiotics . This inhibition allows the antibiotics to remain effective against bacterial infections. Additionally, DU-6681 disrupts bacterial cell wall synthesis, leading to the elimination of bacteria .

properties

CAS RN

129951-17-3

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

(4R,5S,6S)-3-[[(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H19N3O4S/c1-7-12-11(8(2)20)15(21)19(12)13(16(22)23)14(7)24-9-5-10-17-3-4-18(10)6-9/h3-4,7-9,11-12,20H,5-6H2,1-2H3,(H,22,23)/t7-,8-,9+,11-,12-/m1/s1

InChI Key

SYFIHQJVKJGGGB-SXLYUPOASA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3CC4=NC=CN4C3)C(=O)O)[C@@H](C)O

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC4=NC=CN4C3)C(=O)O)C(C)O

Origin of Product

United States

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